Dimethyl trans-4-oxocyclopentane-1,2-dicarboxylate

Description

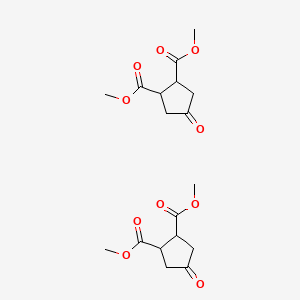

Dimethyl trans-4-oxocyclopentane-1,2-dicarboxylate (CAS: 28269-03-6) is a cyclopentane-derived dicarboxylate ester featuring a trans-configuration of substituents and a ketone group at the 4-position. Its molecular formula is C₉H₁₂O₅, with a molecular weight of 200.19 g/mol . This compound serves as a critical intermediate in organic synthesis, particularly in the development of pharmaceuticals and complex cyclic structures. Its stereochemical configuration (e.g., the (1R,2S)-isomer, CAS: 1001666-74-5) is essential for chiral drug synthesis, as highlighted by its inclusion in PharmaBlock Sciences’ portfolio of advanced building blocks .

Key structural features include:

Properties

Molecular Formula |

C18H24O10 |

|---|---|

Molecular Weight |

400.4 g/mol |

IUPAC Name |

dimethyl 4-oxocyclopentane-1,2-dicarboxylate |

InChI |

InChI=1S/2C9H12O5/c2*1-13-8(11)6-3-5(10)4-7(6)9(12)14-2/h2*6-7H,3-4H2,1-2H3 |

InChI Key |

ZDCFBEGGPCRVHV-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CC(=O)CC1C(=O)OC.COC(=O)C1CC(=O)CC1C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Cyclization of Dimethyl α,α'-Dibromopimelate

One classical approach begins with the Hell-Vollhardt-Zelinski bromination of pimelic acid to produce dimethyl α,α'-dibromopimelate. This intermediate undergoes cyclization mediated by sodium hydride in dimethylformamide (DMF) to form dimethyl cyclopent-1-ene-1,2-dicarboxylate. Acidic hydrolysis then yields the corresponding cyclopentane dicarboxylic acid derivative.

However, attempts at large-scale cyclization often result in isomeric dimethyl cyclopent-2-ene-1,2-dicarboxylate, indicating challenges in regioselectivity.

Allylic Bromination and Nucleophilic Substitution

The cyclopentene diester intermediate can be subjected to allylic bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) to introduce bromine at the allylic position. Subsequent nucleophilic substitution with silver trifluoroacetate followed by hydrolysis of the trifluoroacetate ester affords the 4-oxocyclopentane derivative.

This method was reported by Weinreb and Singh and provides a route to the target compound with good yields.

Direct Allylic Oxidation

Alternatively, the cyclopentene diester can undergo direct allylic oxidation with selenium dioxide (SeO2) to introduce the keto group at the 4-position, forming the 4-oxocyclopentane dicarboxylate directly.

Resolution of Racemic Mixtures

The synthesis often yields racemic mixtures of the compound, which can be resolved by forming diastereomeric salts with chiral amines such as brucine or (1R,2S)-(-)-ephedrine. This method allows the isolation of enantiomerically pure (1R,2R)-4-oxocyclopentane-1,2-dicarboxylic acid derivatives, which can be further esterified to the dimethyl ester form.

Reduction and Esterification

Reduction of the keto group in racemic dimethyl 4-oxocyclopentane-1,2-dicarboxylate with sodium borohydride (NaBH4) in methanol at low temperature (0 °C) is reported to proceed smoothly, yielding the corresponding hydroxy derivatives. Esterification steps are typically performed using standard methylation protocols to obtain the dimethyl ester.

Summary Table of Preparation Methods

Analytical and Research Findings

- The compound’s stereochemistry is crucial for its synthetic utility; thus, resolution techniques using chiral amines are well-documented and effective.

- Allylic oxidation with selenium dioxide offers a more straightforward route compared to multi-step bromination and substitution, though conditions must be carefully controlled to avoid over-oxidation.

- The sodium hydride-mediated cyclization step can produce regioisomeric impurities, which necessitates careful optimization or alternative synthetic routes.

- Reduction with sodium borohydride is mild and selective for the keto group, enabling further functionalization of the molecule.

- The compound is commercially available with high purity (~97%) for research purposes, indicating the maturity of the synthesis methods.

Chemical Reactions Analysis

4-Oxo-cyclopentane-cis-1,2-dicarboxylic acid dimethyl ester undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Oxo-cyclopentane-cis-1,2-dicarboxylic acid dimethyl ester has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a building block for the synthesis of biologically active molecules.

Medicine: Research into its potential therapeutic applications is ongoing.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Oxo-cyclopentane-cis-1,2-dicarboxylic acid dimethyl ester involves its interaction with specific molecular targets. The ketone and ester groups in the compound can participate in various biochemical pathways, influencing the activity of enzymes and other proteins . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their distinguishing properties:

Structural and Reactivity Comparisons

- Cyclopentane vs. Cyclohexene Derivatives: The cyclopentane backbone in this compound imposes greater ring strain than cyclohexene derivatives (e.g., dimethyl cis-4-cyclohexene-1,2-dicarboxylate), leading to distinct photochemical behavior. Cyclohexene derivatives undergo [2+2] cycloadditions with ethylene under low-temperature irradiation , whereas the oxo group in the target compound facilitates nucleophilic additions or reductions . Cyclobutane analogs (e.g., dimethyl cyclobut-3-ene-cis-1,2-dicarboxylate) exhibit higher strain, enabling unique reactivity with iron carbonyls to form ferratricyclononane complexes .

- Oxo Group vs. Ketal-Protected Analogs: The 4-oxo group in this compound enhances electrophilicity, making it reactive toward hydride donors (e.g., LiAlH₄) or amines. In contrast, the ethylene ketal derivative (compound 11 in ) stabilizes the ketone, directing reactivity toward ester hydrolysis or amidation .

Stability and Handling

- The oxo group in this compound necessitates storage at 2–8°C to prevent degradation , whereas ketal-protected analogs (e.g., compound 11) are more stable at room temperature .

- Fluorinated analogs exhibit enhanced stability under physiological conditions, making them suitable for in vivo applications .

Q & A

Basic Research Questions

Q. What established synthetic routes are used for dimethyl trans-4-oxocyclopentane-1,2-dicarboxylate, and how are reaction conditions optimized for stereochemical control?

- Answer : Synthesis typically involves cyclization of cyclopentane precursors (e.g., via oxidation of cyclopentene derivatives) followed by esterification. Key steps include:

- Cyclization : Controlled oxidation under acidic or basic conditions to form the 4-oxo cyclopentane backbone .

- Esterification : Reaction of the dicarboxylic acid intermediate with methanol, using acid catalysts (e.g., H₂SO₄) or dimethyl carbonate for ester formation.

- Stereochemical Control : Reaction temperature (0–25°C) and pH (neutral to mildly acidic) are critical to preserve the trans configuration. Chiral resolution techniques (e.g., enzymatic kinetic resolution) may refine enantiomeric excess .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of dimethyl trans-4-oxocyclopentane-1,2-dicarboxylate?

- Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm stereochemistry (e.g., coupling constants for trans substituents) and ester group placement. 2D NMR (COSY, HSQC) resolves overlapping signals .

- IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1740 cm⁻¹ for esters, ~1700 cm⁻¹ for ketones) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (172.13 g/mol) and fragmentation patterns .

- Purity Analysis : HPLC with chiral columns or GC-MS ensures enantiomeric purity (>98%) .

Q. How does the stereochemical configuration of dimethyl trans-4-oxocyclopentane-1,2-dicarboxylate influence its reactivity in Diels-Alder reactions?

- Answer : The trans arrangement of ester and ketone groups directs orbital alignment:

- The ketone’s electron-withdrawing effect activates the cyclopentane ring as a dienophile.

- Trans ester groups create a planar transition state, favoring endo selectivity. Computational studies (DFT) show lower activation energy for trans vs. cis configurations .

Advanced Research Questions

Q. What computational chemistry approaches predict the reactivity and regioselectivity of dimethyl trans-4-oxocyclopentane-1,2-dicarboxylate in complex organic transformations?

- Answer :

- Density Functional Theory (DFT) : Models transition states for cycloadditions or nucleophilic attacks. For example, Fukui indices identify electrophilic sites (ketone > esters) .

- Molecular Dynamics (MD) : Simulates solvent effects (e.g., polar aprotic solvents stabilize charge-separated intermediates) .

- Machine Learning (ML) : Trains models on reaction databases to predict yields under varied conditions (e.g., catalyst loading, solvent) .

Q. How can researchers resolve contradictory data regarding the catalytic activity of enzyme systems involving dimethyl trans-4-oxocyclopentane-1,2-dicarboxylate as a potential inhibitor?

- Answer :

- Assay Standardization : Ensure consistent buffer pH (e.g., 7.4 for physiological conditions), temperature (25–37°C), and cofactor concentrations .

- Kinetic Analysis : Compare inhibition constants (Ki) across studies. Discrepancies may arise from enzyme isoforms or impurity interference (validate compound purity via HPLC) .

- Structural Studies : X-ray crystallography or cryo-EM maps ligand-binding interactions to identify steric clashes or hydrogen-bonding variations .

Q. How do advanced statistical experimental design methods improve yield optimization in multi-step syntheses using dimethyl trans-4-oxocyclopentane-1,2-dicarboxylate as a key intermediate?

- Answer :

- Design of Experiments (DoE) : Identifies critical variables (e.g., catalyst type, stoichiometry) via fractional factorial designs. For example, a 2³ factorial design optimizes esterification yield by testing acid catalyst concentration (0.1–1.0 M), temperature (20–60°C), and reaction time (4–12 h) .

- Response Surface Methodology (RSM) : Maps non-linear relationships between variables (e.g., solvent polarity vs. stereoselectivity) to predict optimal conditions .

- Robustness Testing : Monte Carlo simulations assess sensitivity to parameter fluctuations (e.g., ±5% reagent purity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.